molecular formula C13H10N4O3S B14385342 4-Benzamidobenzene-1-sulfonyl azide CAS No. 89565-13-9

4-Benzamidobenzene-1-sulfonyl azide

Cat. No.: B14385342
CAS No.: 89565-13-9
M. Wt: 302.31 g/mol
InChI Key: DQLXBCOLPRGAGC-UHFFFAOYSA-N
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Description

4-Benzamidobenzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their reactivity and are often used in organic synthesis and chemical research. The structure of this compound consists of a benzene ring substituted with a benzamido group and a sulfonyl azide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzamidobenzene-1-sulfonyl azide typically involves the diazotransfer reaction. One common method is the reaction of 4-benzamidobenzene-1-sulfonyl chloride with sodium azide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at room temperature .

Industrial Production Methods

On an industrial scale, the synthesis of sulfonyl azides can be achieved using safer and more efficient methods. For example, the use of imidazole-1-sulfonyl azide hydrochloride as a diazo donor has been reported to be effective and scalable. This reagent can be prepared in a one-pot reaction from inexpensive materials and is shelf-stable .

Chemical Reactions Analysis

Types of Reactions

4-Benzamidobenzene-1-sulfonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 4-Benzamidobenzene-1-sulfonyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, which are facilitated by its ability to act as a nucleophile or participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    4-Benzamidobenzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of an azide group.

    4-Benzamidobenzene-1-sulfonamide: Similar structure but with an amide group instead of an azide group.

    4-Benzamidobenzene-1-sulfonyl hydrazide: Similar structure but with a hydrazide group instead of an azide group.

Uniqueness

4-Benzamidobenzene-1-sulfonyl azide is unique due to its azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable reagent in organic synthesis and various scientific applications .

Properties

CAS No.

89565-13-9

Molecular Formula

C13H10N4O3S

Molecular Weight

302.31 g/mol

IUPAC Name

N-(4-azidosulfonylphenyl)benzamide

InChI

InChI=1S/C13H10N4O3S/c14-16-17-21(19,20)12-8-6-11(7-9-12)15-13(18)10-4-2-1-3-5-10/h1-9H,(H,15,18)

InChI Key

DQLXBCOLPRGAGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

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